6'-amino-2'-benzyl-2-oxo-1,1',2,2',3',8a'-hexahydro-7'H-spiro[indole-3,8'-isoquinoline]-5',7',7'-tricarbonitrile
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Description
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
Synthesis Analysis
Indoles can be synthesized using multicomponent reactions . For instance, N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .Molecular Structure Analysis
Indole is a heterocyclic compound which easily participates in chemical reactions . Its bonding sites are analogous to pyrrole .Chemical Reactions Analysis
The indole structure can participate in various chemical reactions . For example, the annulation of indoles, 2-amino benzyl alcohols, and benzaldehydes in a two-step three-component tandem .Mechanism of Action
While the specific mechanism of action for the compound you mentioned is not available, indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
6'-amino-2'-benzyl-2-oxospiro[1H-indole-3,8'-3,8a-dihydro-1H-isoquinoline]-5',7',7'-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O/c27-12-19-18-10-11-32(13-17-6-2-1-3-7-17)14-21(18)26(25(15-28,16-29)23(19)30)20-8-4-5-9-22(20)31-24(26)33/h1-10,21H,11,13-14,30H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTSFGYYMOVXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C4(C5=CC=CC=C5NC4=O)C(C(=C2C#N)N)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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